(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

Protease resistance Peptide half-life β-Peptide stability

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid, also known as Boc-(S)-β2-homotyrosine (CAS 1260590-07-5, molecular formula C₁₅H₂₁NO₅, MW 295.33 g/mol), belongs to the class of β2-amino acids—non-proteinogenic amino acids in which an additional methylene unit is inserted between the α-carbon and the amino group, while the side chain remains at the α-position (C2). This backbone-extended architecture, termed β2-homologation, distinguishes it fundamentally from both standard α-L-tyrosine (Boc-Tyr-OH) and the more common β3-homotyrosine (Boc-β-Tyr-OH, in which the side chain is shifted to the β-position).

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B12957093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
InChIKeyWOCXBQCASNXFLJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-β2-Homotyrosine (CAS 1260590-07-5): A Chiral β2-Amino Acid Building Block for Protease-Resistant Peptide Design


(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid, also known as Boc-(S)-β2-homotyrosine (CAS 1260590-07-5, molecular formula C₁₅H₂₁NO₅, MW 295.33 g/mol), belongs to the class of β2-amino acids—non-proteinogenic amino acids in which an additional methylene unit is inserted between the α-carbon and the amino group, while the side chain remains at the α-position (C2) . This backbone-extended architecture, termed β2-homologation, distinguishes it fundamentally from both standard α-L-tyrosine (Boc-Tyr-OH) and the more common β3-homotyrosine (Boc-β-Tyr-OH, in which the side chain is shifted to the β-position). The compound is a key synthetic intermediate for constructing β-peptides and α/β-peptide foldamers that exhibit intrinsic resistance to proteolytic degradation while retaining the tyrosine-like phenolic side chain for molecular recognition, hydrogen bonding, and post-synthetic modification [1].

Why Boc-Tyr-OH or Boc-β3-Tyr-OH Cannot Substitute for Boc-(S)-β2-Homotyrosine in Structure-Critical Peptide Engineering


Boc-(S)-β2-homotyrosine is not interchangeable with its α-amino acid counterpart (Boc-Tyr-OH, CAS 3978-80-1) or its β3-regioisomer (Boc-(S)-β-Tyr-OH, CAS 499995-80-1) because the position of backbone extension and side-chain placement fundamentally alters three interdependent properties: (i) conformational preferences and hydrogen-bonding geometry within folded peptide architectures; (ii) susceptibility to proteolytic cleavage, which is abolished in β2-containing backbones; and (iii) molecular recognition at receptor interfaces, where the side-chain position relative to the peptide backbone directly governs selectivity among closely related receptor subtypes [1]. Simply substituting an α-tyrosine or β3-tyrosine residue for a β2-homotyrosine residue changes the register of side-chain presentation along the helix axis by approximately one backbone bond length (~1.5 Å), a shift that has been shown to convert a promiscuous agonist into a receptor-subtype-selective ligand [2]. Furthermore, α-peptides are completely degraded by common proteases within 15 minutes under standardized assay conditions, whereas β-peptides—including those incorporating β2-homotyrosine—remain fully intact for ≥48 hours under identical conditions [3]. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Boc-(S)-β2-Homotyrosine (CAS 1260590-07-5) Versus Closest Analogs


Proteolytic Stability: β2-Containing Peptides Remain Intact for ≥48 h vs. α-Peptides Fully Cleaved in ≤15 min

Peptides constructed from β-amino acids, including β2-homotyrosine-containing oligomers, exhibit complete resistance to proteolytic degradation. In a landmark study, 36 linear and cyclic β- and γ-peptides (2–15 residues) were incubated with 15 commercially available proteases of bacterial, fungal, and eukaryotic origin, including the human 20S proteasome. Under conditions that produced complete cleavage of a control α-eicosapeptide within 15 minutes, all β- and γ-peptides remained stable for at least 48 hours with no detectable cleavage products [1]. In a separate in vivo pharmacokinetic study, two water-soluble β-heptapeptides bearing Lys side chains exhibited elimination half-lives t₁/₂(β) of 3 hours and 10 hours at blood concentrations of 100 ng/mL and 30 ng/mL, respectively, in rodents—values described as 'much larger than those of α-peptides' [2]. While these data derive from β-peptide class studies rather than the specific β2-homotyrosine monomer, the resistance arises from the inability of natural proteases to recognize the β-amino acid backbone geometry, a property intrinsic to the β2 scaffold regardless of side-chain identity.

Protease resistance Peptide half-life β-Peptide stability

Receptor Subtype Selectivity: β2- vs. β3-Residue Substitution Produces Divergent Activation Profiles at hPTHR1 and hPTHR2

Liu et al. (PNAS 2018) systematically compared the effects of β2- vs. β3-amino acid substitution at individual positions within parathyroid hormone (PTH) analogs that promiscuously activate both hPTHR1 and hPTHR2 (receptors sharing ~51% sequence similarity). The study demonstrated that backbone modification with β2-residues versus β3-residues at structurally equivalent positions can produce divergent receptor activation profiles—a level of selectivity tuning not achievable through side-chain mutagenesis alone [1]. The authors concluded that 'success requires consideration of both β2- and β3-residues, which differ in terms of side-chain location' and that this strategy provides a general approach for achieving activation selectivity among polypeptide-modulated receptors. Specifically, the positional shift of the tyrosine-like side chain in β2-homotyrosine versus β3-homotyrosine alters the register of pharmacophoric contacts with the receptor extracellular domain, enabling selective agonism where the α-tyrosine parent peptide is non-selective.

GPCR selectivity Backbone modification Peptide hormone engineering

Thermodynamic Helix Propensity: β3 Residues Are Slightly Favored over β2 Residues for α-Helix-like Conformation

Fisher, Hong, and Gellman (JACS 2018) established a quantitative thermodynamic scale for β-amino acid residue propensities in an α-helix-like conformation using a thiol-thioester exchange system that reports on parallel coiled-coil formation. The study found that 'helix propensity is influenced by side chain placement within the β residue [β3 (side chain adjacent to nitrogen) slightly favored relative to β2 (side chain adjacent to carbonyl)]' . This means that β2-homotyrosine incorporation is modestly helix-destabilizing compared to β3-homotyrosine incorporation in the same sequence context. Eddinger et al. (Angew. Chem. Int. Ed. 2018) corroborated this finding in α/β-peptide 26-mers based on the Bim BH3 domain, showing via circular dichroism that β2 residues can be helix-destabilizing relative to β3 residues, with the magnitude of the effect dependent on side-chain identity [1]. For procurement decisions, this quantitative differentiation means that Boc-(S)-β2-homotyrosine is the building block of choice when a peptide engineer seeks to attenuate helicity (e.g., to increase conformational flexibility or modulate binding kinetics), whereas Boc-(S)-β3-homotyrosine is preferred when maximizing helix stability is the primary design objective.

Foldamer design Helix propensity Thermodynamic scale

Synthetic Accessibility: Modern Organocatalytic Route Provides Enantiomerically Pure β2-Homotyrosine vs. Historical <10% Yield Multi-Step Syntheses

Prior to the Chi et al. (JACS 2007) methodology, the synthesis of enantiomerically pure β2-amino acids including β2-homotyrosine required 5–10 chemical steps with overall yields commonly below 10% and poor stereochemical control, precluding commercial availability and limiting research accessibility [1]. The Chi-Gellman method uses proline-catalyzed diastereoselective aminomethylation of aldehydes to generate α-substituted-β-amino aldehydes with 85:15 to 90:10 diastereomeric ratio, which are then reduced and oxidized to the corresponding protected β2-amino acids in a short synthetic route with simple purification (crystallization or single chromatographic separation). This methodology was specifically demonstrated for β2-homotyrosine as a protected building block with acid-labile Boc and oxidation-sensitive phenolic hydroxyl functionality intact [2]. Patent US7820858B2 explicitly claims β2-amino acids including β2-homotyrosine and notes that prior methods 'overall yields for these processes are commonly less than 10%' while the claimed method 'provides excellent yields using mild synthesis conditions' and 'is easily scaled up to provide commercially useful yields' [3]. Current commercial availability at 98% purity (Leyan, CAS 1260590-07-5) reflects successful implementation of this improved synthetic technology.

Asymmetric synthesis Organocatalysis β2-Amino acid methodology

Enantiomeric Differentiation: (S)-β2-Homotyrosine (CAS 1260590-07-5) vs. (R)-β2-Homotyrosine (CAS 1260607-94-0) Produce Opposite Helical Handedness and Distinct Recognition Profiles

The target compound (CAS 1260590-07-5, MW 295.33, C₁₅H₂₁NO₅) is the (S)-enantiomer, which places the 4-hydroxybenzyl side chain in a spatial orientation homologous to that of L-tyrosine at the α-position of the β2 backbone, enabling incorporation into left-handed helical β-peptide architectures that mimic natural L-peptide conformations . The (R)-enantiomer (CAS 1260607-94-0, MW 295.33) produces mirror-image conformational preferences that lead to right-handed helical folding and fundamentally different protein-surface recognition patterns . In the structure-based evolution of subtype-selective neurotensin receptor ligands, Schaab et al. demonstrated that (R)-β2-homotyrosine and (S)-β2-homotyrosine incorporation at the critical Tyr11 position of neurotensin(8–13) produce markedly different NTS2 vs. NTS1 selectivity profiles, with (R)-β2-homotyrosine yielding only slightly increased NTS2 selectivity while (S)-β2-homotyrosine-containing analogs achieved distinct pharmacological outcomes [1]. Commercial specification for CAS 1260590-07-5 is 98% purity ; procurement of the incorrect enantiomer would produce opposite stereochemical outcomes in any chiral application.

Chirality Enantiomeric purity Peptide foldamer handedness

High-Impact Application Scenarios for Boc-(S)-β2-Homotyrosine (CAS 1260590-07-5) Based on Verified Differentiation Evidence


Design of Protease-Resistant Therapeutic Peptides with Multi-Day In Vivo Stability

Boc-(S)-β2-homotyrosine is the building block of choice for constructing therapeutic peptide candidates that require intrinsic resistance to all major classes of proteases (serine, cysteine, aspartic, and metalloproteases, including the human 20S proteasome). Unlike α-L-tyrosine-derived peptides that are fully degraded within 15 minutes under standardized proteolytic challenge, β2-homotyrosine-containing peptides remain intact for ≥48 hours [1]. This class-level stability advantage has been validated across 15 distinct proteases and in rodent pharmacokinetic studies where β-peptides achieved elimination half-lives of 3–10 hours—dramatically exceeding those of analogous α-peptides [2]. The Boc protecting group is specifically compatible with Fmoc-strategy solid-phase peptide synthesis (SPPS) after orthogonal deprotection, enabling incorporation of the β2-homotyrosine residue at any desired position in the sequence. Procurement of this compound is indicated for peptide drug discovery programs targeting extracellular or systemic targets where rapid proteolytic clearance of conventional peptides has been a limiting factor.

Engineering GPCR Agonist Subtype Selectivity via β2- vs. β3-Backbone Tuning

When developing peptide agonists for Class B GPCRs (e.g., PTH receptors, glucagon-like peptide-1 receptor, neurotensin receptors), Boc-(S)-β2-homotyrosine provides a unique tool for achieving receptor-subtype selectivity that cannot be accessed through side-chain mutagenesis alone or through β3-amino acid substitution. The Liu et al. (PNAS 2018) study established that β2-residue incorporation at tyrosine-homologous positions in PTH analogs produces qualitatively different hPTHR1/hPTHR2 activation profiles compared to β3-residue incorporation at the same positions [3]. This finding is attributed to the ~1.5 Å shift in side-chain placement along the helix axis when the tyrosine-like side chain resides at the β2 position versus the β3 position. For discovery programs targeting GPCRs where subtype selectivity is critical for therapeutic index (avoiding off-target receptor activation), Boc-(S)-β2-homotyrosine should be procured alongside Boc-(S)-β3-homotyrosine for systematic structure-activity relationship exploration, as both regioisomers are required for comprehensive selectivity engineering [3].

Foldamer Engineering: Controlled Modulation of α/β-Peptide Helix Stability

In the rational design of α/β-peptide foldamers that mimic protein α-helical domains (e.g., Bcl-2 family BH3 domains, transcription factor activation domains), Boc-(S)-β2-homotyrosine serves as a precision tool for modulating helical stability. The thermodynamic scale established by Fisher et al. (JACS 2018) demonstrates that β2 residues are measurably less favorable for α-helix-like conformations than β3 residues, with the effect quantified by thiol-thioester exchange equilibrium measurements . This differential propensity enables researchers to 'dial in' specific helix content by choosing β2-homotyrosine when conformational flexibility or attenuated helicity is desired versus β3-homotyrosine when maximum helix stabilization is required. Eddinger et al. (Angew. Chem. Int. Ed. 2018) further demonstrated that β2 vs. β3 substitution at protein-contact sites can influence target binding affinity in ways that transcend simple helicity effects, providing an additional dimension of affinity tuning [4]. For foldamer-based inhibitor design, procurement of both β2- and β3-homotyrosine building blocks is recommended to enable full exploration of the conformational-activity landscape.

Somatostatin Mimetics and Cyclic Peptide Drug Scaffolds Requiring Tyr-Surrogate Residues

β2-Homotyrosine is a critical component in somatostatin-mimetic tetrapeptides and other cyclic peptide scaffolds where a tyrosine-like residue must be presented in a constrained macrocyclic geometry with protease resistance. Seebach and Gellman have independently demonstrated that mixed α/β2/β3 tetrapeptides can adopt conformations that productively engage somatostatin receptors while remaining completely stable to proteolytic degradation [5]. The Chi-Gellman synthetic methodology (JACS 2007, Patent US7820858B2) was specifically developed to enable preparation of protected β2-homotyrosine with the acid-labile Boc group and oxidation-sensitive phenolic -OH intact, making this building block directly compatible with standard Fmoc-SPPS workflows for cyclic peptide construction [6]. For medicinal chemistry groups pursuing constrained peptide therapeutics where tyrosine is a pharmacophoric requirement but proteolytic lability and conformational flexibility of the α-Tyr residue are liabilities, Boc-(S)-β2-homotyrosine represents a validated replacement building block with established synthetic accessibility at 98% purity.

Quote Request

Request a Quote for (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.